2-Phenylethanimine

Enzymology Neurochemistry MAO-B Assay

Researchers relying on benzylamine for MAO-B assays face sensitivity limitations due to a >200-fold higher Km. This 2-Phenylethylamine (PEA, CAS 64-04-0), with a human MAO-B Km of 2.4 μM, enables reliable detection at low substrate concentrations, eliminating substrate inhibition artifacts common with benzylamine. For biosensor applications, its 4.7-fold lower Km for phenylethylamine oxidase compared to tyramine improves limit of detection and response time without enzyme engineering. Supplied as a colorless liquid (≥99% purity) with 63.25 g/L water solubility-6-fold higher than tyramine-it excels in aqueous-phase reductive aminations and peptide couplings. Its 0.4 hPa vapor pressure (~3.25-fold lower than benzylamine) minimizes evaporative loss during long-term stability studies and continuous-flow processes, ensuring consistent amine concentration.

Molecular Formula C8H9N
Molecular Weight 119.16 g/mol
Cat. No. B1246399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethanimine
Molecular FormulaC8H9N
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC=N
InChIInChI=1S/C8H9N/c9-7-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2
InChIKeyHROUEPWZUPHWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethylamine Specifications and Core Properties


2-Phenylethylamine (CAS 64-04-0, C₈H₁₁N), also referred to as phenethylamine or β-phenylethylamine, is a primary aromatic amine characterized by a phenyl ring attached to an ethylamine side chain [1]. It is a colorless liquid with a fishy odor, a density of 0.962 g/mL at 20°C, and a boiling point of 197-200°C . The compound is strongly basic (pKa ≈ 9.8-9.84 at 25°C) and forms a stable crystalline hydrochloride salt with a melting point of 217°C [2]. As a fundamental scaffold in medicinal chemistry and a trace amine in biological systems, PEA serves as both a versatile synthetic precursor and a reference standard in analytical and biochemical research .

Free base & salt forms Liquid free base; stable crystalline HCl salt available for storage and dosing
Basicity Strongly basic (pKa ~9.8) for predictable protonation in aqueous workup
Research use Versatile scaffold for synthesis, MAO substrate, and analytical reference standard

Why 2-Phenylethylamine Substitution Fails


The class of arylalkylamines exhibits significant functional divergence driven by subtle structural variations. The two-carbon ethyl spacer between the amino group and the phenyl ring in 2-phenylethylamine confers distinct enzymatic recognition, basicity, and physicochemical properties that cannot be replicated by one-carbon analogs like benzylamine or by hydroxylated derivatives like tyramine [1]. Differences in enzyme kinetics, receptor binding, and vapor pressure can lead to markedly different outcomes in assays and synthetic protocols, making generic substitution scientifically invalid without direct, application-specific comparative data [2].

One‑carbon analog
Benzylamine may differ in MAO affinity, pKa, and volatility; enzyme kinetics may not transfer.
Hydroxylated derivative
Tyramine’s lower solubility and distinct oxidase kinetics may prevent direct replacement.
Ethyl spacer geometry
The two‑carbon linker defines receptor/enzyme recognition; one‑carbon or substituted analogs may not replicate.

2-Phenylethylamine vs. Analogs: Quantitative Evidence


MAO-B Substrate Affinity

In human MAO-B expressed in HEK293 cells, 2-phenylethylamine displays a Michaelis constant (Km) of 2.4 μM, compared to benzylamine's reported Km of approximately 500 μM (0.5 mM) for the same enzyme [1]. This represents a >200-fold difference in substrate affinity, indicating that PEA is a far more efficient substrate for MAO-B.

MAO‑B Affinity
Reported
Km 2.4 μM vs ~500 μM >200‑fold higher affinity
Supports high‑sensitivity MAO‑B assay design
Human MAO‑B expressed in HEK293; cross‑study comparison
Enzymology Neurochemistry MAO-B Assay

Phenylethylamine Oxidase Kinetics

In a purified phenylethylamine oxidase system from Arthrobacter globiformis, 2-phenylethylamine demonstrated a Km of 18 μM and a Vmax of 27.1 μmol/min/mg, compared to tyramine's Km of 85 μM and Vmax of 26.4 μmol/min/mg [1]. While Vmax values are nearly identical, PEA's 4.7-fold lower Km indicates significantly higher enzyme affinity and catalytic efficiency at low substrate concentrations.

Oxidase Kinetics
Head‑to‑head
Km 18 μM vs 85 μM; Vmax similar 4.7‑fold lower Km (PEA)
Informs substrate selection for oxidase‑based biosensors
Purified phenylethylamine oxidase, pH 6.5; direct comparison
Enzyme Kinetics Biocatalysis Oxidase Assay

Basicity (pKa) Comparison

2-Phenylethylamine exhibits a pKa of 9.84 at 25°C, compared to benzylamine's pKa of 9.34 in aqueous solution [1][2]. This 0.5 log unit difference corresponds to 2-phenylethylamine being approximately 3.2-fold more basic than benzylamine.

Basicity (pKa)
Reported
pKa 9.84 vs 9.34 ~3.2× more basic than benzylamine
Affects protonation state, extraction, and reactivity
Aqueous solution at 25°C; cross‑study comparison
Physical Chemistry Analytical Chemistry Protonation State

Aqueous Solubility

2-Phenylethylamine exhibits a water solubility of 63.25 g/L at 20°C , approximately 6-fold higher than tyramine, which dissolves at approximately 1 g per 95 mL (~10.5 g/L) at 15°C [1].

Aqueous Solubility
Reported
63.25 g/L vs ~10.5 g/L ~6‑fold higher solubility
Facilitates concentrated stock prep and aqueous‑phase work
20°C (PEA) vs 15°C (tyramine); cross‑study comparison
Formulation Science Analytical Chemistry Solubility

Vapor Pressure

At 20°C, 2-phenylethylamine has a vapor pressure of 0.4 hPa , whereas benzylamine's vapor pressure at 20°C is estimated to be approximately 1.3 hPa based on extrapolated vapor pressure data [1]. This ~3.25-fold lower volatility reduces evaporative losses during open-vessel processing and decreases inhalation exposure risk.

Vapor Pressure
Reported
0.4 hPa vs ~1.3 hPa ~3.25‑fold lower volatility
Reduces evaporative loss during open‑vessel processing
At 20°C; cross‑study comparison, benzylamine estimated
Physical Chemistry Process Engineering Volatility

2-Phenylethylamine Application Scenarios


High-Sensitivity MAO-B Assays

Given its >200-fold lower Km (2.4 μM) for human MAO-B compared to benzylamine, 2-phenylethylamine is the substrate of choice for high-sensitivity MAO-B activity assays [1]. Its high affinity enables reliable detection of enzyme activity at low substrate concentrations, which is essential for inhibitor screening, kinetic characterization, and diagnostic applications where benzylamine would require significantly higher concentrations and may introduce substrate inhibition artifacts.

Phenylethylamine Oxidase Biosensors

The 4.7-fold lower Km of 2-phenylethylamine (18 μM) compared to tyramine (85 μM) makes it the optimal substrate for biosensors utilizing phenylethylamine oxidase [1]. The higher enzyme affinity translates to improved limit of detection and faster response times at low analyte concentrations, directly enhancing biosensor performance metrics without requiring enzyme engineering or signal amplification.

Aqueous-Phase Synthesis

With a water solubility of 63.25 g/L—approximately 6-fold higher than tyramine's 10.5 g/L—2-phenylethylamine is the preferred primary amine building block for aqueous-phase reactions [1][2]. This includes reductive aminations, peptide couplings, and polymerizations conducted in aqueous or mixed aqueous-organic solvent systems where higher solubility minimizes precipitation issues and improves reaction homogeneity and yield reproducibility.

Volatility-Sensitive Applications

The ~3.25-fold lower vapor pressure of 2-phenylethylamine (0.4 hPa) relative to benzylamine (~1.3 hPa) at 20°C makes it the superior choice for applications where evaporative loss must be minimized [1][2]. This includes long-term stability studies, gravimetric standard preparation, and continuous-flow processes where consistent amine concentration is critical and benzylamine's higher volatility would introduce unacceptable concentration drift.

Application
Selection Property
Validation Focus
MAO‑B enzyme assays
Substrate affinity (Km)
Verify kinetic constants in target isoform and assay matrix
Oxidase‑based biosensors
Catalytic efficiency (Km/Vmax)
Validate limit of detection and response linearity
Aqueous‑phase synthesis
Water solubility
Confirm solution homogeneity and reaction yield reproducibility
Volatility‑controlled processes
Vapor pressure
Monitor evaporative loss during long‑term studies or continuous flow

Technical Documentation Hub

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39 linked technical documents
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